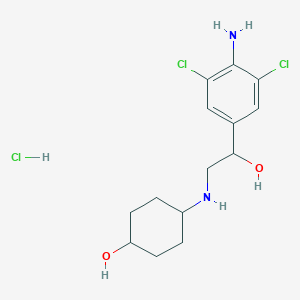

Clencyclohexerol hydrochloride

Description

Propriétés

IUPAC Name |

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2.ClH/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9;/h5-6,9-10,13,18-20H,1-4,7,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRQOGKGWXTIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic pathway of Clencyclohexerol in mammalian systems

An In-depth Technical Guide to Elucidating the Metabolic Pathway of Clencyclohexerol in Mammalian Systems

Abstract

This technical guide provides a comprehensive framework for the elucidation of the metabolic pathway of Clencyclohexerol, a novel chemical entity featuring a cyclohexanol moiety. In the absence of pre-existing metabolic data for this specific compound, this document outlines a predictive metabolic pathway based on established biotransformation principles for analogous chemical structures. We present a robust, multi-stage experimental workflow designed for researchers, scientists, and drug development professionals. The guide details validated in vitro and in vivo protocols, advanced analytical methodologies, and data interpretation strategies necessary to define the absorption, distribution, metabolism, and excretion (ADME) profile of Clencyclohexerol. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, submission-quality data.

Introduction: The Imperative of Metabolic Profiling for Novel Chemical Entities

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its interaction with biological systems. For a novel compound such as Clencyclohexerol, characterizing its metabolic fate is a critical step in assessing its potential efficacy, safety, and drug-drug interaction liability. The liver, the primary metabolic hub, employs a sophisticated arsenal of enzymes to transform xenobiotics into more water-soluble forms for excretion.[1][2] This biotransformation process, divided into Phase I and Phase II reactions, dictates the compound's pharmacokinetic profile and can produce metabolites that are either inactive, pharmacologically active, or potentially toxic.

This guide provides a predictive and investigative roadmap to fully characterize the metabolic pathway of Clencyclohexerol, leveraging foundational knowledge of xenobiotic metabolism.

Predicted Metabolic Pathway of Clencyclohexerol

Based on its core cyclohexanol structure, the metabolic pathway of Clencyclohexerol is predicted to involve sequential Phase I and Phase II biotransformations. The primary reactions are anticipated to be oxidation of the cyclohexyl ring, followed by conjugation of the resulting hydroxyl groups.

Phase I Reactions (Functionalization): The initial metabolic steps are expected to be mediated by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver.[3][4][5]

-

Oxidation: The secondary alcohol of the cyclohexanol group may be oxidized by alcohol dehydrogenase or CYP enzymes to form a cyclohexanone intermediate.[6][7]

-

Hydroxylation: CYP-mediated hydroxylation at various positions on the cyclohexane ring is a highly probable pathway, leading to the formation of cyclohexanediol metabolites (e.g., 1,2- and 1,4-cyclohexanediols).[8][9]

Phase II Reactions (Conjugation): The hydroxyl groups of the parent Clencyclohexerol and its Phase I metabolites serve as reactive sites for conjugation, which significantly increases water solubility and facilitates elimination.[10][11][12]

-

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups.[13][14][15]

-

Sulfation: Sulfotransferases (SULTs) are expected to catalyze the transfer of a sulfonate group to the hydroxyl moieties, forming sulfate conjugates.[16][17]

The following diagram illustrates the predicted cascade of metabolic transformations for Clencyclohexerol.

Caption: Predicted Phase I and Phase II metabolic pathways for Clencyclohexerol.

Experimental Framework for Metabolic Pathway Elucidation

A systematic, tiered approach is essential for definitively identifying the metabolic pathways of Clencyclohexerol. This framework begins with in vitro systems to rapidly identify potential metabolites and concludes with in vivo studies for confirmation and pharmacokinetic analysis.

Part A: In Vitro Metabolism Studies

In vitro systems using human-derived liver fractions and cells are the cornerstone of modern drug metabolism studies. They provide a cost-effective and ethically sound method to predict human metabolism and identify species-specific metabolic routes.[18][19][20]

Caption: Workflow for in vitro metabolite identification using HLM and hepatocytes.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

-

Causality: HLM are enriched with CYP enzymes, making them an excellent system for rapidly assessing Phase I metabolic stability and identifying oxidative metabolites.[21] The rate of disappearance of the parent compound provides an initial estimate of hepatic clearance.

-

Methodology:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and Clencyclohexerol (final concentration typically 1 µM).

-

Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

-

Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

-

Processing: Samples are centrifuged to precipitate proteins. The supernatant is transferred for LC-MS/MS analysis.

-

Analysis: The disappearance of Clencyclohexerol over time is monitored to calculate the intrinsic clearance rate.

-

Protocol 2: Metabolite Profiling in Suspended Human Hepatocytes

-

Causality: Primary hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant model that can generate a comprehensive metabolite profile.[1][21][22]

-

Methodology:

-

Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

-

Incubation: Incubate hepatocytes in suspension with Clencyclohexerol (e.g., 10 µM) in a shaking water bath at 37°C.

-

Sampling: Collect samples of the cell suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Extraction: Quench the reaction and extract the metabolites by adding ice-cold acetonitrile or methanol.

-

Processing: Centrifuge to pellet cell debris and proteins. Collect the supernatant for analysis.

-

Analysis: Analyze samples by LC-MS/MS to identify both Phase I and Phase II metabolites.

-

| Parameter | HLM Incubation | Hepatocyte Incubation |

| Test System | Pooled Human Liver Microsomes | Pooled Cryopreserved Human Hepatocytes |

| Protein Conc. | 0.5 - 1.0 mg/mL | 1 x 10^6 cells/mL |

| Compound Conc. | 1 µM | 1 - 10 µM |

| Cofactors | NADPH Regenerating System | None (endogenously present) |

| Incubation Time | 0 - 60 minutes | 0 - 240 minutes |

| Primary Output | Intrinsic Clearance (CLint), Phase I Metabolites | Comprehensive Metabolite Profile (Phase I & II) |

| Table 1: Comparative summary of typical in vitro incubation conditions. |

Part B: Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information.[23][24][25]

Protocol 3: LC-MS/MS for Metabolite Identification

-

Causality: This method separates the complex mixture of parent drug and metabolites chromatographically before detection by the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental composition, while tandem MS (MS/MS) fragments the molecules to elucidate their structure.

-

Methodology:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate compounds based on polarity.

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites.

-

Data Acquisition:

-

Full Scan (MS1): Acquire full scan data to detect all ionizable compounds and determine their accurate mass.

-

Data-Dependent Acquisition (DDA): Automatically trigger MS/MS fragmentation scans on the most abundant ions from the full scan to obtain structural information.

-

-

Data Processing: Utilize metabolite identification software to search the acquired data for predicted biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) and compare MS/MS fragmentation patterns of metabolites to the parent drug.[23][26]

-

| Parameter | Typical Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention and separation for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Ionization Mode | ESI Positive & Negative | Maximizes the chance of detecting all metabolites. |

| MS Instrument | Q-TOF or Orbitrap | Provides high resolution and accurate mass (HRAM) for confident formula prediction. |

| Table 2: Key parameters for LC-MS/MS based metabolite profiling. |

Part C: In Vivo Metabolism Studies

In vivo studies are essential to confirm that the metabolites identified in vitro are formed in a whole organism and to understand the pharmacokinetics and routes of excretion.[27]

Caption: Workflow for an in vivo metabolism and pharmacokinetics study.

Protocol 4: Rodent Pharmacokinetic and Excretion Study

-

Causality: The rat is a commonly used preclinical species. Administering the drug by both intravenous (IV) and oral (PO) routes allows for the determination of bioavailability and first-pass metabolism. Collecting all excreta (urine and feces) enables a mass balance study to determine the primary routes of elimination.

-

Methodology:

-

Acclimation & Dosing: Acclimate male Sprague-Dawley rats and house them in metabolic cages. Administer a single dose of Clencyclohexerol via IV and PO routes to separate groups.

-

Sample Collection:

-

Blood: Collect serial blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing anticoagulant. Centrifuge to obtain plasma.

-

Urine & Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

-

-

Sample Processing:

-

Plasma: Precipitate proteins with acetonitrile and analyze the supernatant.

-

Urine: Dilute and directly inject for analysis.

-

Feces: Homogenize, extract with an organic solvent, and analyze the extract.

-

-

Analysis: Analyze all samples using the validated LC-MS/MS method to quantify Clencyclohexerol and identify its metabolites.

-

Data Interpretation:

-

Calculate pharmacokinetic parameters (e.g., Cmax, AUC, T1/2) for the parent drug.

-

Compare the metabolite profiles across plasma, urine, and feces to create a comprehensive metabolic map.

-

Quantify the amount of parent drug and metabolites in excreta to determine the mass balance and primary elimination pathways.

-

-

Conclusion: Synthesizing a Self-Validating Metabolic Profile

By systematically executing the described experimental framework, researchers can build a comprehensive and self-validating understanding of the metabolic fate of Clencyclohexerol. The in vitro data provide a rapid and detailed prediction of the metabolites likely to be formed in humans. The in vivo data confirm these findings in a complex biological system, define the pharmacokinetic properties, and elucidate the major routes of elimination. This integrated approach ensures scientific rigor and provides the critical data required for advancing drug development programs, supporting regulatory submissions, and ultimately ensuring patient safety.

References

-

Li, F., & Ma, L. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]

-

LeCluyse, E. L. (2001). In vitro techniques for studying drug metabolism. Journal of Pharmacological and Toxicological Methods, 45(1), 1-13. [Link]

-

Ma, L., & Li, F. (2012). Metabolite identification and quantification in LC-MS based metabolomics. Scribd. [Link]

-

Wrighton, S. A., & Stevens, J. C. (1992). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology letters, 64, 599-605. [Link]

-

Experimental Design and Workflow for MS-Based Metabolomics and Lipidomics Research. (2021). Metabolites, 11(8), 487. [Link]

-

Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. (2025). Arome Science. [Link]

-

Kawai, K., et al. (1991). Determination of Cyclohexanol in Urine and Its Use in Environmental Monitoring of Cyclohexanone Exposure. Journal of Analytical Toxicology, 15(4), 185-188. [Link]

-

Sakai, T., et al. (2013). Evaluation of urinary cyclohexanediols and cyclohexanol as biomarkers of occupational exposure to cyclohexane. Journal of Occupational Health, 55(5), 369-376. [Link]

-

In vitro test methods for metabolite identification: A review. (2018). Journal of Pharmaceutical and Toxicological Methods, 94, 1-11. [Link]

-

Dr.Oracle. (2025). What is the role of hepatocytes in pharmacokinetics?. [Link]

-

In Vitro Methods to Study Intestinal Drug Metabolism. (2006). ResearchGate. [Link]

-

In vitro techniques for investigating drug metabolism. (2004). Taylor & Francis eBooks. [Link]

-

Metabolism - NOP. Sustainability in the organic chemistry lab course. [Link]

-

Sevior, D. K., Pelkonen, O., & Ahokas, J. T. (2012). Hepatocytes: the powerhouse of biotransformation. The international journal of biochemistry & cell biology, 44(2), 257-261. [Link]

-

Chen, J. D., & Wang, J. S. (1991). Determination of cyclohexanol in urine and its use in environmental monitoring of cyclohexanone exposure. Journal of analytical toxicology, 15(4), 185-188. [Link]

-

Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 180, 117940. [Link]

-

Key Stages of the Metabolomics Workflow. (2025). Arome Science. [Link]

-

Zhang, X., et al. (2018). Role of ER Stress in Xenobiotic-Induced Liver Diseases and Hepatotoxicity. Oxidative Medicine and Cellular Longevity, 2018, 1030168. [Link]

-

Metabolomics Workflow & Data Correction. (2025). IROA Technologies. [Link]

-

Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. (2020). Spectroscopy Online. [Link]

-

Mráz, J., et al. (2000). Effect of ethanol on the urinary excretion of cyclohexanol and cyclohexanediols, biomarkers of the exposure to cyclohexanone, cyclohexane and cyclohexanol in humans. ResearchGate. [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics. (2024). LabRulez LCMS. [Link]

-

Kim, H. Y., et al. (2006). The Serum or Urinary Levels of Cyclohexane Metabolites in Liver Damaged Rats. Journal of Toxicological Sciences, 31(3), 227-234. [Link]

-

Bhat, V. S., & Kulkarni, S. D. (2018). Chemical Sulfation of Small Molecules – Advances and Challenges. ChemistrySelect, 3(44), 12434-12448. [Link]

-

Pesnot, T., et al. (2024). Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases. Applied Microbiology and Biotechnology, 108(1), 1-13. [Link]

-

Khetan, A., & Goyal, S. (2012). Tissue-Level Modeling of Xenobiotic Metabolism in Liver: An Emerging Tool for Enabling Clinical Translational Research. Clinical and Translational Science, 5(1), 60-69. [Link]

-

Parmar, D., & Burka, L. T. (1991). Metabolism and disposition of cyclohexanone oxime in male F-344 rats. Drug Metabolism and Disposition, 19(6), 1101-1107. [Link]

-

Hepatic Metabolism: The Liver’s Role in Drug and Toxin Processing. (2023). Longdom Publishing. [Link]

-

Renwick, A. G., & Williams, R. T. (1972). The metabolites of cyclohexylamine in man and certain animals. Biochemical Journal, 129(4), 869-879. [Link]

-

Elliott, T. H., et al. (1966). THE METABOLISM OF METHYLCYCLOHEXANE. Biochemical Journal, 99(1), 171-178. [Link]

-

Major metabolic pathway of cyclohexanone oxime. ResearchGate. [Link]

-

Miksys, S., & Tyndale, R. F. (2011). Cytochrome P450–mediated drug metabolism in the brain. Journal of Psychiatry & Neuroscience, 36(3), 147-149. [Link]

-

Weinmann, W., & Wurst, F. M. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Forensic science international, 141(2-3), 85-91. [Link]

-

Synthesis of cyclohexanol from cyclohexene via cyclohexyl carboxylate. ResearchGate. [Link]

-

Mráz, J., et al. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International archives of occupational and environmental health, 66(3), 203-208. [Link]

-

Aramendía, M. A., et al. (1997). Dehydrogenation of Cyclohexanol to Cyclohexanone Catalyzed by Tin Oxide and the Sulfated Tin Oxide. Chemistry Letters, 26(5), 447-448. [Link]

-

Phase II (Conjugation) Reactions. PharmaXChange.info. [Link]

-

"Cyclohexanol and Cyclohexanone," in: Ullmann's Encyclopedia of Industrial Chemistry. Sciencemadness.org. [Link]

-

Glucuronidation. Wikipedia. [Link]

-

Phase II Drug Metabolism. (2022). Technology Networks. [Link]

-

Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

-

Al-Sbiei, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). University of Bari Aldo Moro. [Link]

-

Biochemistry, Cytochrome P450. (2023). StatPearls. [Link]

-

4.1 Phase I and Phase II biotransformation reactions. Fiveable. [Link]

-

Glucuronidation – Knowledge and References. Taylor & Francis. [Link]

-

Glucuronidation of Drugs and Other Compounds. ResearchGate. [Link]

-

Phase II Drug-Metabolizing Enzymes. Basicmedical Key. [Link]

-

Dalziel, K., & Dickinson, F. M. (1970). Substrate activation and inhibition in coenzyme-substrate reactions cyclohexanol oxidation catalysed by liver alcohol dehydrogenase. Biochemical Journal, 117(5), 933-938. [Link]

Sources

- 1. Hepatocytes: the powerhouse of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Evaluation of urinary cyclohexanediols and cyclohexanol as biomarkers of occupational exposure to cyclohexane [jstage.jst.go.jp]

- 9. The Serum or Urinary Levels of Cyclohexane Metabolites in Liver Damaged Rats [bslonline.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. drughunter.com [drughunter.com]

- 12. fiveable.me [fiveable.me]

- 13. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucuronidation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. droracle.ai [droracle.ai]

- 22. Tissue‐Level Modeling of Xenobiotic Metabolism in Liver: An Emerging Tool for Enabling Clinical Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]

- 25. lcms.cz [lcms.cz]

- 26. scribd.com [scribd.com]

- 27. taylorfrancis.com [taylorfrancis.com]

Toxicology and Safety Assessment of Clencyclohexerol Hydrochloride: A Structural Analog Approach

Executive Summary & Compound Identity

Clencyclohexerol hydrochloride (CAS: 1435934-75-0) is a potent

While Clenbuterol has an extensive toxicological history, Clencyclohexerol remains an "under-characterized" analog often detected in forensic and anti-doping contexts. Consequently, its safety profile must be evaluated through read-across toxicology —inferring risks based on Structure-Activity Relationships (SAR) with Clenbuterol and other

This guide outlines the predicted toxicological hazards, the mechanism of action, and the mandatory experimental protocols required to validate its safety profile in a drug development or regulatory setting.

Chemical Profile

| Property | Detail |

| IUPAC Name | 4-[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethylamino]cyclohexanol HCl |

| CAS Number | 1435934-75-0 (HCl salt); 157877-79-7 (Free base) |

| Molecular Formula | |

| Pharmacological Class | Sympathomimetic; |

| Primary Application | Research standard; Illicit growth promoter (livestock); Performance enhancement |

Mechanism of Action (MoA)

Clencyclohexerol functions as a direct-acting sympathomimetic. Its lipophilic cyclohexyl group facilitates membrane interaction, potentially altering binding kinetics compared to the tert-butyl group of Clenbuterol.

Signaling Pathway

Upon binding to the

-

In Smooth Muscle (Bronchi/Vasculature): PKA phosphorylates Myosin Light Chain Kinase (MLCK), leading to relaxation (bronchodilation/vasodilation).

-

In Skeletal Muscle: Promotes hypertrophy via mTOR pathway modulation and inhibition of proteolysis.

-

In Cardiac Tissue: Potential "spillover" binding to

-ARs causes positive chronotropy (heart rate) and inotropy (contractility), serving as the primary driver of toxicity.

Figure 1: Signal transduction pathway of Clencyclohexerol leading to both therapeutic effects and cardiotoxic endpoints.

Toxicological Profile: Predicted & Observed Risks

Due to the lack of comprehensive in vivo toxicology reports for Clencyclohexerol specifically, the safety profile is derived from class-effect toxicity of halogenated

Acute Cardiovascular Toxicity (Primary Hazard)

The most critical safety concern is cardiotoxicity. Like Clenbuterol, Clencyclohexerol is expected to possess a long half-life and high oral bioavailability, leading to sustained adrenergic stimulation.

-

Mechanism: Direct

stimulation and reflex tachycardia from -

Manifestations:

-

Tachycardia & Palpitations: Rapid heart rate exceeding physiological norms.

-

QT Prolongation: Risk of Torsades de Pointes due to delayed repolarization (hERG channel inhibition potential).

-

Myocardial Necrosis: Chronic overstimulation leads to calcium overload, oxidative stress, and focal myocardial cell death (contraction band necrosis).

-

Metabolic & Musculoskeletal Effects

-

Hypokalemia:

stimulation drives potassium into skeletal muscle cells via the -

Tremors: Skeletal muscle

activation increases twitch tension, manifesting as fine motor tremors. -

Hyperglycemia: Stimulation of hepatic glycogenolysis.

Comparative Toxicity Table

| Endpoint | Clenbuterol (Reference) | Clencyclohexerol (Predicted) | Clinical Consequence |

| Receptor Selectivity | High | High | Potential for off-target cardiac stress. |

| Half-life ( | ~35 Hours | Likely >24 Hours | Accumulation upon repeat dosing. |

| Metabolism | Slow hepatic clearance | Likely hydroxylation/glucuronidation | Prolonged systemic exposure. |

| Genotoxicity | Negative (Ames Test) | Unlikely (Structural similarity) | Low carcinogenic risk (non-hormonal). |

Safety Pharmacology: Experimental Protocols

To scientifically validate the safety profile of Clencyclohexerol, the following standardized protocols must be executed. These workflows ensure compliance with ICH S7A and S7B guidelines.

Protocol A: In Vitro hERG Potassium Channel Assay

Objective: Assess the risk of QT interval prolongation (repolarization delay).

-

Cell System: HEK293 cells stably expressing the hERG (

) gene. -

Preparation:

-

Dissolve Clencyclohexerol HCl in DMSO (stock) and dilute in extracellular buffer to concentrations of 0.1, 1, 10, and 100

. -

Positive control: E-4031 (Class III antiarrhythmic).

-

-

Electrophysiology (Patch Clamp):

-

Use whole-cell patch-clamp configuration.

-

Hold membrane potential at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activate channels), then repolarize to -50 mV (tail current).

-

-

Data Analysis:

-

Measure peak tail current amplitude before and after drug application.

-

Calculate

. An

-

Protocol B: In Vivo Telemetry (Conscious Animal Model)

Objective: Monitor hemodynamic changes without anesthesia-induced artifacts.

-

Subjects: Male Sprague-Dawley rats or Beagle dogs (

). -

Surgical Implantation:

-

Implant radio-telemetry transmitters (e.g., DSI PhysioTel) into the abdominal aorta for blood pressure (BP) and subcutaneous leads for ECG.

-

Allow 14-day recovery period.

-

-

Dosing Regimen:

-

Design: Crossover Latin-square.

-

Vehicle control vs. Clencyclohexerol (Low, Mid, High dose).

-

-

Data Acquisition:

-

Record Heart Rate (HR), Systolic/Diastolic BP, and ECG intervals (PR, QRS, QTc) continuously for 24 hours post-dose.

-

-

Endpoint Criteria:

-

Significant increase in HR (>20% baseline).

-

QTc prolongation >10 ms.

-

Figure 2: Step-wise safety pharmacology workflow for evaluating novel beta-agonists.

Metabolism and Elimination (ADME)

Understanding the metabolic fate is crucial for predicting toxicity duration.

-

Absorption: Rapid and complete absorption is expected due to the lipophilic cyclohexyl moiety.

-

Metabolism:

-

Phase I: N-oxidation and hydroxylation of the cyclohexyl ring.

-

Phase II: Glucuronidation and sulfation.

-

Note: The chlorine substituents on the phenyl ring generally block metabolism at that site, contributing to the compound's metabolic stability and long half-life.

-

-

Excretion: Primarily renal.[2] In overdose scenarios, the slow clearance necessitates prolonged cardiac monitoring.

Conclusion

Clencyclohexerol hydrochloride presents a toxicological profile consistent with potent, long-acting

Any development or application of this compound requires rigorous validation using the hERG and telemetry protocols outlined above to prevent catastrophic cardiac events.

References

Sources

An In-depth Technical Guide to Clenbuterol Hydrochloride for Research Professionals

Foreword: The following guide addresses the physicochemical properties, mechanism of action, and analytical considerations for Clenbuterol Hydrochloride . The initial query for "Clencyclohexerol hydrochloride" did not correspond to a recognized chemical entity in major databases; therefore, this document focuses on the widely studied and regulated compound, Clenbuterol HCl, assuming a typographical error in the original topic. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

Clenbuterol hydrochloride is a potent, long-acting β2-adrenergic receptor agonist with significant applications in both therapeutic and research settings.[][2] Initially developed as a bronchodilator for treating respiratory conditions like asthma, its pronounced anabolic and lipolytic effects have led to widespread use and misuse in veterinary medicine, livestock production, and performance enhancement in sports.[3][4][5][6] This guide provides a comprehensive overview of its core molecular attributes, a detailed exploration of its cellular mechanism of action, and validated protocols for its quantitative analysis, offering a foundational resource for professionals engaged in its study.

Core Physicochemical Properties

Accurate characterization begins with a compound's fundamental identifiers. Clenbuterol hydrochloride is the hydrochloride salt of Clenbuterol, which enhances its stability and solubility for formulation.[7][8]

| Property | Value | Source |

| Chemical Formula | C12H19Cl3N2O | PubChem[7][9] |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | PubChem[7] |

| Molecular Weight | 313.65 g/mol | PubChem, Santa Cruz Biotechnology[7][9][10][11] |

| CAS Number | 21898-19-1 | Santa Cruz Biotechnology[10][11] |

| Appearance | White to off-white crystalline powder | ChemicalBook, BOC Sciences[8][12] |

| Solubility | Soluble in water and ethanol | ChemicalBook[12] |

| Melting Point | 174-175.5 °C | BOC Sciences[8] |

Mechanism of Action: A Cellular Cascade

Clenbuterol exerts its primary effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors located on the cell membranes of various tissues, including bronchial smooth muscle and skeletal muscle.[][2] This binding event initiates a well-defined intracellular signaling cascade.

Causality of Action: The high affinity and selectivity of Clenbuterol for the β2-adrenoceptor are central to its function.[] This specificity is greater than that of endogenous catecholamines like epinephrine, leading to more potent and sustained downstream effects.[13]

-

Receptor Binding: Clenbuterol binds to the β2-adrenergic receptor on the cell surface.[13]

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating an associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[][13]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[13]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).[13]

-

Cellular Response: PKA then phosphorylates various target proteins, leading to the tissue-specific physiological response.

-

In Bronchial Smooth Muscle: PKA activation leads to the relaxation of airway muscles, resulting in bronchodilation.[3][13]

-

In Skeletal Muscle: The cascade promotes protein synthesis and inhibits protein degradation, contributing to muscle hypertrophy.[4][13]

-

In Adipose Tissue: It stimulates lipolysis, the breakdown of stored triglycerides into free fatty acids.[3][13]

-

Sources

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. What is Clenbuterol Hydrochloride used for? [synapse.patsnap.com]

- 4. Clenbuterol hydrochloride: Physiological Effects, Side Effects and Dosage_Chemicalbook [chemicalbook.com]

- 5. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. Clenbuterol Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clenbuterol hydrochloride (CAS NO:21898-19-1) | Clenbuterol hydrochloride Manufacturer and Suppliers | Scimplify [scimplify.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Clenbuterol Hydrochloride | CAS 21898-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Clenbuterol hydrochloride | 21898-19-1 [chemicalbook.com]

- 13. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

History of Clencyclohexerol as a Clenbuterol analog

An In-Depth Technical Guide to Clencyclohexerol as a Novel Clenbuterol Analog

Abstract

Clencyclohexerol (CAS 157877-79-7) is a structural analog of the potent β2-adrenergic agonist, Clenbuterol.[1][2][3] While Clenbuterol has been extensively studied for its therapeutic applications in respiratory conditions and its illicit use as a performance-enhancing drug and livestock growth promoter, Clencyclohexerol remains a largely uncharacterized compound.[3][4] This technical guide provides a comprehensive overview of Clencyclohexerol from a drug development and research perspective. Due to the absence of extensive published research on this specific analog, this document synthesizes information from chemical supplier data and extrapolates from the well-established pharmacology of Clenbuterol and its derivatives.[1][3][5] It serves as a foundational resource for researchers, scientists, and drug development professionals interested in the structure-activity relationships, potential pharmacological profile, and analytical considerations for novel Clenbuterol analogs.

Introduction: The Precedent of Clenbuterol

Clenbuterol is a substituted phenylaminoethanol that functions as a potent and long-acting β2-adrenergic agonist.[4][6] Its primary therapeutic use is as a bronchodilator for asthma and other chronic breathing disorders.[6][7] However, its anabolic and lipolytic effects have led to widespread off-label use in bodybuilding and as a growth promoter in livestock, a practice that is illegal in many countries.[4][7][8][9] The pharmacological effects of Clenbuterol are mediated through its interaction with β2-adrenoceptors, primarily in smooth muscle and adipose tissue, initiating a signaling cascade that leads to muscle relaxation and fat breakdown.

The development of analogs of existing drugs is a cornerstone of medicinal chemistry, often aimed at improving therapeutic efficacy, selectivity, and pharmacokinetic properties, or to circumvent existing patents. The history of Clenbuterol itself, first synthesized in 1967, has spurred research into related compounds to better understand the structure-activity relationships that govern β2-adrenoceptor agonism.

Clencyclohexerol: A Structural Derivative

Clencyclohexerol emerges as a direct analog of Clenbuterol, with a key structural modification to the amine substituent.

IUPAC Name: 4-((2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)cyclohexan-1-ol[1]

Molecular Formula: C₁₄H₂₀Cl₂N₂O₂[1][2][3]

The core 4-amino-3,5-dichlorophenyl ethanolamine structure responsible for the primary interaction with the β2-adrenoceptor is retained. The defining modification is the substitution of the tert-butyl group found in Clenbuterol with a 4-hydroxycyclohexyl group. This change introduces several new chemical features:

-

Increased Hydrophilicity: The addition of a hydroxyl group (-OH) on the cyclohexyl ring is expected to increase the molecule's polarity and water solubility compared to Clenbuterol.

-

Stereoisomerism: The cyclohexyl ring introduces new chiral centers, leading to the possibility of multiple stereoisomers, which could have different pharmacological activities and metabolic fates.

-

Altered Steric Bulk: The cyclohexyl group presents a different size and shape profile to the receptor compared to the tert-butyl group, which could influence binding affinity and efficacy.

Comparative Structural Data

| Feature | Clenbuterol | Clencyclohexerol |

| CAS Number | 37148-27-9 | 157877-79-7[1][2] |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O | C₁₄H₂₀Cl₂N₂O₂[1] |

| Molecular Weight | 277.19 g/mol | 319.23 g/mol [1][2] |

| Amine Substituent | tert-butyl | 4-hydroxycyclohexyl |

| Key Functional Groups | Primary amine, secondary amine, alcohol, chloroarenes | Primary amine, secondary amine, two alcohol groups, chloroarenes |

Predicted Pharmacology and Mechanism of Action

While the physiological and toxicological properties of Clencyclohexerol have not been formally evaluated, its structural similarity to Clenbuterol strongly suggests it functions as a β2-adrenergic agonist.[3]

β2-Adrenergic Receptor Signaling Pathway

The anticipated mechanism of action for Clencyclohexerol involves binding to the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This interaction would trigger the following cascade:

-

Receptor Activation: The binding of Clencyclohexerol induces a conformational change in the β2-adrenoceptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs-alpha subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various intracellular proteins, leading to the tissue-specific physiological response (e.g., smooth muscle relaxation in the bronchioles, lipolysis in adipocytes).

Caption: Predicted β2-Adrenergic Signaling Pathway for Clencyclohexerol.

Structure-Activity Relationship (SAR) Considerations

The substitution of the tert-butyl group with a 4-hydroxycyclohexyl moiety is the critical determinant of Clencyclohexerol's unique pharmacological profile. Studies on other Clenbuterol analogs have shown that modifications to this part of the molecule can significantly impact receptor affinity and selectivity.[10] The increased polarity from the hydroxyl group may decrease the molecule's ability to cross the blood-brain barrier, potentially reducing central nervous system side effects sometimes seen with Clenbuterol. However, the larger, more flexible cyclohexyl ring may alter the fit within the receptor's binding pocket, which could either increase or decrease its potency compared to the parent compound.

Proposed Experimental Workflows and Protocols

To characterize Clencyclohexerol, a systematic approach involving synthesis, in vitro, and in vivo studies is required.

Synthesis and Characterization Workflow

The development of a novel analog like Clencyclohexerol follows a structured workflow from synthesis to full characterization.

Caption: Workflow for the Characterization of a Novel Clenbuterol Analog.

Protocol: In Vitro β2-Adrenoceptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of Clencyclohexerol for the β2-adrenoceptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Clencyclohexerol for the human β2-adrenoceptor.

Materials:

-

Membrane preparation from cells expressing the human β2-adrenoceptor.

-

Radioligand: [³H]-CGP 12177 (a known β-adrenoceptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Clencyclohexerol stock solution (in DMSO).

-

Non-specific binding control: Propranolol (10 µM).

-

96-well microplates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Serially dilute Clencyclohexerol to create a range of concentrations (e.g., from 1 pM to 10 µM).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer.

-

25 µL of diluted Clencyclohexerol (or vehicle for total binding, or Propranolol for non-specific binding).

-

25 µL of [³H]-CGP 12177 (at a final concentration near its Kd).

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Clencyclohexerol concentration.

-

Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Ki value.

-

Analytical and Forensic Considerations

As a Clenbuterol analog, Clencyclohexerol is of significant interest to anti-doping and food safety agencies. Its use as an illicit growth promoter in animals is a distinct possibility.[5][11] Therefore, robust analytical methods for its detection are crucial.

Detection in Biological Matrices

The detection of Clenbuterol and its analogs in urine, blood, and tissue samples typically relies on mass spectrometry-based methods.[12][13][14]

-

Sample Preparation: Due to the complexity of biological matrices, a sample preparation step involving hydrolysis (to cleave conjugates), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is necessary to isolate and concentrate the analyte.[13]

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to make the analyte volatile.[12][13]

-

Isotope-Labeled Standards: For accurate quantification, deuterated internal standards like Clencyclohexerol-d10 would be essential.[15][16][17]

Challenges for Doping Control

The emergence of new, uncharacterized analogs like Clencyclohexerol presents a significant challenge for anti-doping laboratories.[8][18] Standard screening methods for Clenbuterol may not detect this analog if its fragmentation pattern in the mass spectrometer is sufficiently different. Laboratories must constantly update their methods to include new potential designer drugs, often requiring the synthesis of the compound to serve as an analytical reference standard.[3]

Conclusion and Future Directions

Clencyclohexerol represents a logical and chemically intriguing modification of the Clenbuterol structure. While it is commercially available for research, a significant gap exists in the scientific literature regarding its synthesis, pharmacology, and metabolism.[1][2][5] Based on its structure, it is predicted to act as a β2-adrenergic agonist, but its specific profile of potency, selectivity, and pharmacokinetics remains to be determined.

Future research should focus on:

-

Definitive Synthesis and Chiral Separation: Developing and publishing a robust synthetic route and separating the potential stereoisomers.

-

Comprehensive Pharmacological Profiling: Conducting in vitro and in vivo studies to characterize its receptor binding, functional activity, and physiological effects.

-

Metabolic Studies: Identifying the major metabolic pathways and metabolites to aid in its detection in forensic and anti-doping contexts.

-

Development of Certified Reference Materials: Making characterized standards available to analytical laboratories to ensure its inclusion in routine screening programs.

This guide provides a foundational framework for initiating such research, grounding the unknown properties of Clencyclohexerol in the well-established science of its parent compound, Clenbuterol.

References

-

Clencyclohexerol | CAS# 157877-79-7 | Clenbuterol analog - MedKoo Biosciences.

-

Clencyclohexerol | β-Agonist - MedchemExpress.com.

-

Clencyclohexerol | CAS 157877-79-7 | SCBT - Santa Cruz Biotechnology.

-

Synthesis and evaluation of Clenbuterol/Rimiterol Analogues - Indian Journal of Pharmaceutical Sciences.

-

Clencyclohexerol (CAS Number: 157877-79-7) | Cayman Chemical.

-

Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats - PubMed.

-

clenbuterol suppliers USA.

-

Clencyclohexerol-d10 - Immunomart.

-

Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists - MDPI.

-

Synthesis and Characterization of Bromoclenbuterol - Hilaris Publisher.

-

CAS No : 1346599-61-8| Chemical Name : Clencyclohexerol-d10 | Pharmaffiliates.

-

Synthesis of Novel Thiol-Reactive Clenbuterol Analogues - PubMed.

-

Detection of Clenbuterol at Trace Levels in Doping Analysis Using Different Gas Chromatographic–Mass Spectrometric Techniques - Oxford Academic.

-

(PDF) Detection of Clenbuterol at Trace Levels in Doping Analysis Using Different Gas Chromatographic-Mass Spectrometric Techniques - ResearchGate.

-

Evidence for a New and Major Metabolic Pathway of Clenbuterol Involving in Vivo Formation of an N-Hydroxyarylamine | Chemical Research in Toxicology - ACS Publications.

-

Clenbuterol testing in doping control samples: drug abuse or food contamination? - News.

-

Clenbuterol in meat: A source for a positive doping control? Search for analytical strategy to distinguish abuse from meat contamination - WADA.

-

Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation - MDPI.

-

Clencyclohexerol-d10 | CymitQuimica.

-

Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat - MDPI.

-

Chemical structures of CLEN and its analogues - ResearchGate.

-

Clenbuterol - MeSH - NCBI.

-

Purification of Clenbuterol-Like beta2-agonist Drugs of New Generation From Bovine Urine and Hair by alpha1-acid Glycoprotein Affinity Chromatography and Determination by Gas Chromatography-Mass Spectrometry - PubMed.

-

Clencyclohexerol hydrochloride - LGC Standards.

-

Clenbuterol - Wikipedia.

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC.

-

A General Route Toward the Synthesis of the Cladiellin Skeleton Utilizing a SmI2-Mediated Cyclization - PMC.

-

THE ENCYCLOPEDIA OF CLEVELAND HISTORY | Encyclopedia of Cleveland History.

-

Enantioselective total synthesis of (−)-heliannuol A - Chemical Communications (RSC Publishing).

-

History of Cleveland - Wikipedia.

-

Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC.

-

Synthesis of (±)-heliannuol C | Request PDF - ResearchGate.

-

The Literature of Chemoinformatics: 1978–2018 - PMC.

-

Encyclopedia of Cleveland History | Case Western Reserve University.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Clencyclohexerol | CAS 157877-79-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clenbuterol - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Clenbuterol - Wikipedia [en.wikipedia.org]

- 8. int.laborundmore.com [int.laborundmore.com]

- 9. Clenbuterol in meat: A source for a positive doping control? Search for analytical strategy to distinguish abuse from meat contamination | World Anti Doping Agency [wada-ama.org]

- 10. Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clenbuterol suppliers USA [americanchemicalsuppliers.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]

- 15. Clencyclohexerol-d10 - Immunomart [immunomart.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Clencyclohexerol-d10 | CymitQuimica [cymitquimica.com]

- 18. Purification of clenbuterol-like beta2-agonist drugs of new generation from bovine urine and hair by alpha1-acid glycoprotein affinity chromatography and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-MS/MS Protocol for the High-Sensitivity Detection of Clencyclohexerol in Biological Fluids

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust protocol for the sensitive and selective detection of Clencyclohexerol in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Clencyclohexerol, an analog of the β2-adrenergic agonist clenbuterol, has the potential for misuse in both humans and animals for its anabolic properties.[1] This necessitates a reliable analytical method for its detection in research, clinical, and forensic settings. The described method employs a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective triple quadrupole mass spectrometry for accurate quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for pharmacokinetic studies, metabolism research, or monitoring of Clencyclohexerol.

Introduction

Clencyclohexerol is a chemical analog of clenbuterol, a potent β2-adrenergic agonist.[1] While clenbuterol has therapeutic applications for respiratory conditions, it is also illicitly used to enhance muscle mass and reduce body fat.[1][2] Due to its structural similarity, Clencyclohexerol may exhibit similar pharmacological and metabolic profiles, making it a compound of interest in various research and regulatory fields. The development of a sensitive and specific analytical method is paramount for understanding its pharmacokinetics, metabolism, and for detecting its potential misuse.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity.[3][4] This application note provides a detailed protocol that has been designed based on established methods for similar β-agonists and is grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]

Chemical Properties of Clencyclohexerol

| Property | Value | Source |

| Formal Name | 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol | [1] |

| CAS Number | 157877-79-7 | [1] |

| Molecular Formula | C14H20Cl2N2O2 | [1] |

| Formula Weight | 319.2 g/mol | [1] |

Principle of the Method

The analytical workflow involves three key stages: sample preparation, HPLC separation, and MS/MS detection. Biological samples (plasma or urine) are first subjected to an extraction procedure to isolate Clencyclohexerol from endogenous matrix components. The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is presented, allowing flexibility based on laboratory resources and sample throughput requirements. The purified extract is then injected into an HPLC system where Clencyclohexerol is separated from any remaining interfering compounds on a reversed-phase column. Finally, the analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

Materials and Reagents

-

Clencyclohexerol analytical standard (purity ≥98%)

-

Clencyclohexerol-d4 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma and urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether (MTBE))

Experimental Workflow

Sources

- 1. lcms.cz [lcms.cz]

- 2. Comparative metabolism as a key driver of wildlife species sensitivity to human and veterinary pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of clenbuterol in equine plasma, urine and tissue by liquid chromatography coupled on-line with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of clenbuterol and mabuterol in equine plasma by ion-pair liquid chromatography with electrochemical detection. Chromatographic and electrochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. mdpi.com [mdpi.com]

Application Note & Protocol: Solvent Selection for Clencyclohexerol Hydrochloride Recrystallization

Introduction

Clencyclohexerol hydrochloride is an active pharmaceutical ingredient (API) whose purity and solid-state properties are paramount to its efficacy and safety.[1][2][3] Recrystallization is a critical final step in the manufacturing process of many APIs, serving to remove impurities and to isolate the desired polymorphic form.[1][4] The selection of an appropriate solvent system is the most crucial parameter in developing a robust and reproducible recrystallization process.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for the recrystallization of Clencyclohexerol hydrochloride. It outlines the theoretical principles, a detailed experimental workflow for solvent screening, and general protocols for recrystallization.

Theoretical Principles of Solvent Selection for Recrystallization

The ideal solvent for recrystallizing a given compound should exhibit a specific set of properties. The primary principle of recrystallization is that the solubility of the compound of interest should be high in the chosen solvent at an elevated temperature, and significantly lower at a reduced temperature.[6][7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[7][8]

For hydrochloride salts like Clencyclohexerol hydrochloride, which are generally polar, the principle of "like dissolves like" suggests that polar solvents are more likely to be effective.[9][10] However, the interplay of various intermolecular forces requires a systematic experimental screening.

Key Characteristics of an Ideal Recrystallization Solvent:

-

High Solvating Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude Clencyclohexerol hydrochloride at or near the solvent's boiling point.[7]

-

Low Solvating Power at Low Temperatures: Upon cooling, the solvent's ability to keep the compound in solution should decrease significantly, leading to the precipitation of pure crystals.[6]

-

Appropriate Boiling Point: The boiling point of the solvent should be high enough to allow for a sufficient temperature differential for dissolution and crystallization, but not so high that it becomes difficult to remove from the final product.[7]

-

Inertness: The solvent must not react chemically with Clencyclohexerol hydrochloride.

-

Impurity Profile: The solvent should either not dissolve impurities at all, or keep them in solution as the desired compound crystallizes.[7]

-

Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

-

Crystal Morphology: The solvent can influence the crystal habit (shape) and size, which can impact downstream processing such as filtration and drying.[5]

In cases where a single solvent does not meet all these criteria, a binary solvent system, often referred to as a solvent-antisolvent system, can be employed.[1][2] In this scenario, Clencyclohexerol hydrochloride is dissolved in a "good" solvent in which it is highly soluble, and a miscible "poor" solvent (the antisolvent) is added to reduce the overall solubility and induce crystallization.[1]

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening is essential for efficiently identifying a suitable recrystallization solvent. The following protocol outlines a general method for determining the solubility of Clencyclohexerol hydrochloride in a range of candidate solvents at two different temperatures.

Solvent Selection for Screening

A diverse range of solvents with varying polarities should be selected for the initial screening. A suggested list of solvents is provided in the table below. Given that Clencyclohexerol hydrochloride is a hydrochloride salt, it is expected to have higher solubility in more polar solvents.

| Solvent Class | Example Solvents |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ketones | Acetone |

| Esters | Ethyl Acetate |

| Ethers | Tetrahydrofuran (THF) |

| Nitriles | Acetonitrile |

| Halogenated | Dichloromethane (DCM) |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Aqueous | Water |

Protocol for Solubility Determination

This protocol is designed to provide a semi-quantitative assessment of solubility to guide solvent selection.

Materials:

-

Clencyclohexerol hydrochloride

-

Selected solvents (HPLC grade)

-

Small-scale vials with caps

-

Magnetic stirrer and stir bars

-

Heating block or water bath with temperature control

-

Analytical balance

Procedure:

-

Preparation: Weigh approximately 10 mg of Clencyclohexerol hydrochloride into a tared vial.

-

Initial Solvent Addition: Add a small, measured volume (e.g., 0.1 mL) of the first solvent to the vial at room temperature (approximately 25°C).

-

Room Temperature Solubility: Stir the mixture vigorously for a set period (e.g., 15-30 minutes). Observe if the solid dissolves completely. If not, continue adding the solvent in small, measured increments (e.g., 0.1 mL) with stirring until the solid is fully dissolved or a large volume of solvent has been added. Record the total volume of solvent required to dissolve the solid.

-

Elevated Temperature Solubility: For solvents in which the compound has low solubility at room temperature, gently heat the mixture to a higher temperature (e.g., 60°C or near the solvent's boiling point, whichever is lower).

-

Observation at Elevated Temperature: Observe if the solid dissolves at the higher temperature. If it does, the solvent is a potential candidate for cooling crystallization.

-

Cooling and Observation: Allow the vial to cool slowly to room temperature, and then further cool in an ice bath. Observe if crystal formation occurs. Significant crystal formation indicates a promising solvent.

-

Repeat for All Solvents: Repeat steps 1-6 for each of the selected solvents.

Visualization of the Solvent Screening Workflow

Caption: Workflow for solvent screening of Clencyclohexerol hydrochloride.

Interpretation of Hypothetical Screening Data

The following table presents hypothetical results from the solvent screening protocol to illustrate the selection process.

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations upon Cooling | Suitability |

| Methanol | >100 | >100 | No crystals formed | Poor for single solvent; potential as "good" solvent in antisolvent pair |

| Ethanol | ~50 | >100 | Some crystal formation | Possible, but recovery may be low |

| Isopropanol | <10 | ~80 | Abundant, well-formed crystals | Excellent Candidate |

| Acetone | <5 | ~20 | Fine precipitate | Moderate candidate |

| Ethyl Acetate | <1 | <5 | No dissolution | Poor; potential as an antisolvent |

| Water | >100 | >100 | No crystals formed | Poor for single solvent; potential as "good" solvent |

| Dichloromethane | <1 | <5 | No dissolution | Poor; potential as an antisolvent |

Analysis of Hypothetical Results:

-

Isopropanol is the most promising single solvent. It demonstrates a large difference in solubility between the hot and cold conditions, which is ideal for high recovery of the purified product.

-

Methanol and Water are too effective as solvents at all temperatures, making them unsuitable for cooling crystallization alone. However, their high solvating power makes them good candidates for the "solvent" part of a solvent/antisolvent pair.

-

Ethyl Acetate and Dichloromethane are poor solvents at all temperatures, making them potential antisolvents to be used with a good solvent like methanol or water.

Recrystallization Protocol Development

Based on the screening results, a detailed recrystallization protocol can be developed. Below are two general protocols: one for single-solvent cooling crystallization and one for a solvent/antisolvent system.

Protocol 1: Cooling Recrystallization from a Single Solvent (e.g., Isopropanol)

-

Dissolution: Place the crude Clencyclohexerol hydrochloride in an appropriately sized flask. Add the minimum amount of isopropanol needed to create a slurry. Heat the mixture to a gentle boil with stirring until all the solid has dissolved.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a suitable temperature to remove all traces of the solvent.

Protocol 2: Recrystallization using a Solvent/Antisolvent System (e.g., Methanol/Ethyl Acetate)

-

Dissolution: Dissolve the crude Clencyclohexerol hydrochloride in the minimum amount of hot methanol required for complete dissolution.

-

Antisolvent Addition: While the solution is still warm and being stirred, slowly add ethyl acetate until the solution becomes slightly turbid (cloudy). The onset of turbidity indicates that the solution is saturated.

-

Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-mixed cold solution of methanol and ethyl acetate (in the same ratio as the final crystallization mixture).

-

Drying: Dry the crystals under vacuum.

Visualization of the General Recrystallization Process

Caption: General workflow for the recrystallization of an API.

Characterization of the Recrystallized Product

After recrystallization, it is essential to characterize the final product to confirm its purity and solid-state form.[2]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the API.

-

Identity and Melting Point: The melting point of the recrystallized material should be sharp and match the known value for the pure compound. A broad melting range often indicates the presence of impurities.

-

Polymorphic Form: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques to identify the polymorphic form of the crystalline solid. It is crucial to ensure that the recrystallization process consistently produces the desired, most stable polymorph.[2]

Conclusion

The selection of an appropriate solvent is a critical step in developing a successful recrystallization procedure for Clencyclohexerol hydrochloride. A systematic screening process that evaluates the solubility of the API at different temperatures is the most effective approach to identifying suitable solvent candidates. By following the principles and protocols outlined in this application note, researchers can develop a robust and efficient purification process that yields a high-purity crystalline product with the desired physical properties.

References

-

Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization and Acid/Base Extraction - The Basics. . [Link]

-

Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]

-

Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. ResearchGate. [Link]

-

Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

-

Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

-

How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

-

crystallization and dry reagents. Sciencemadness Discussion Board. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. syrris.com [syrris.com]

- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. designer-drug.com [designer-drug.com]

- 10. Reagents & Solvents [chem.rochester.edu]

Troubleshooting & Optimization

Troubleshooting Clencyclohexerol peak tailing in LC-MS analysis

Executive Summary: The Physicochemical Context

Note: "Clencyclohexerol" is treated here as a representative model of a lipophilic, basic amino-alcohol drug (similar to Clenbuterol or Ambroxol). The following protocols apply to any Class II basic analyte exhibiting pKa > 8.0.

Peak tailing in Clencyclohexerol analysis is rarely a random instrument error; it is a symptom of specific molecular interactions. The molecule contains a basic amine group (likely pKa ~9.0–9.6) and a hydroxyl moiety.[1] In standard Reversed-Phase LC (RPLC), tailing is driven by secondary interactions between the positively charged amine and the ionized silanol groups (

This guide moves beyond "try a new column" and focuses on the mechanistic elimination of these secondary interactions.

Part 1: Diagnostic Workflow

Before altering chemistry, confirm the root cause using this decision logic.

Figure 1: Diagnostic decision tree for isolating mass overload vs. secondary chemical interactions.

Part 2: Mobile Phase Chemistry (The "Chemical" Fix)

Q: I am using 0.1% Formic Acid (pH ~2.7). Why is Clencyclohexerol still tailing?

A: Low pH is necessary but often insufficient.

While pH 2.7 protonates the silanols (

The Fix: Increase Ionic Strength

Add 5–10 mM Ammonium Formate to your mobile phase. The ammonium ions (

Protocol: Buffered Mobile Phase Preparation

-

Stock: Prepare 1M Ammonium Formate.

-

Aqueous (MPA): Add 5 mL Stock to 995 mL Water + 1 mL Formic Acid.

-

Organic (MPB): Add 5 mL Stock to 900 mL Acetonitrile + 100 mL Water (Solubility check required; do not use 100% ACN with salts).

| Parameter | Standard Condition | Optimized Condition | Mechanism |

| Modifier | 0.1% Formic Acid | 10mM NH4 Formate + 0.1% FA | Competitive binding of |

| pH | ~2.7 | ~3.2 | Keeps silanols protonated (neutral). |

| Tailing Factor | 1.8 - 2.2 | < 1.3 | Electrostatic repulsion restored. |

Part 3: Stationary Phase Selection (The "Physical" Fix)

Q: I cannot change my mobile phase due to MS sensitivity concerns. Which column should I use?

A: If chemistry is fixed, you must change the physics of the surface. Standard C18 columns, even "end-capped" ones, often fail with strong bases like Clencyclohexerol.

Recommendation 1: Charged Surface Hybrid (CSH) Technology CSH particles have a slight positive surface charge introduced during synthesis.

-

Mechanism: The positive surface repels the positively charged Clencyclohexerol molecule (Coulombic repulsion), preventing it from digging into the pores where silanols hide [2].

-

Result: Sharp peaks even using simple 0.1% Formic Acid.

Recommendation 2: Biphenyl or PFP Phases

If Clencyclohexerol contains aromatic rings (implied by "Clen-" prefix), a Biphenyl phase offers

-

Benefit: This increases retention via a different mechanism, pulling the peak away from the solvent front and often improving symmetry by dominating the interaction profile over the silanol effect.

Part 4: Hardware & System Artifacts

Q: The peak is tailing, but only for Clencyclohexerol. My internal standard (neutral) looks fine. Is it the system?

A: It could be Metal Chelation . Amino-alcohol drugs often act as bidentate ligands, chelating iron or steel in the LC flow path (frits, needles, column hardware). This results in a "shark fin" tailing profile.

The Test: Inject the sample using a PEEK (plastic) needle or add a chelator to the mobile phase.

System Passivation Protocol:

-

Flush system with 0.1% Phosphoric Acid (disconnect MS source!).

-

Flush with 50:50 Methanol:Water.

-

If tailing disappears after passivation but returns later, replace stainless steel frits with Titanium or PEEK frits [3].

Part 5: Summary of Mechanism

The following diagram illustrates the interaction we are trying to break.

Figure 2: Mechanism of amine-silanol interaction and the blocking effect of ammonium buffers.

References

-

Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]

-

Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations Using Hybrid Particles. Retrieved from [Link][4][5][6][7][8][9][10][11][12][13][14][15]

-

Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from [Link]

-

Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

- 1. lctsbible.com [lctsbible.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chromtech.com [chromtech.com]

- 8. support.waters.com [support.waters.com]

- 9. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. researchgate.net [researchgate.net]

- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 14. scispace.com [scispace.com]

- 15. waters.com [waters.com]

Technical Support Center: Clencyclohexerol Hydrochloride Solubility Optimization

Executive Summary & Chemical Context[1][2][3][4][5]

Clencyclohexerol hydrochloride is a specific

Researchers frequently encounter precipitation when attempting to prepare aqueous stock solutions at concentrations standard for Clenbuterol (e.g., >10 mg/mL).[1] This guide addresses the thermodynamic limitations of the compound and provides validated protocols to ensure stable delivery in biological assays.[1]

Physicochemical Profile

| Property | Data |

| Chemical Name | 4-amino-3,5-dichloro- |

| Molecular Weight | 355.69 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility (Water/PBS) | ~2 mg/mL (pH 7.[1][2][3][4]2) [1] |

| Solubility (DMSO) | ~20 mg/mL [1] |

| Solubility (Ethanol) | ~30 mg/mL [1] |

Troubleshooting Guide (Q&A)

Category A: Dissolution Failures

Q: I am trying to make a 10 mg/mL stock solution in pure water, but a fine precipitate remains. Vortexing does not help.[1] Why? A: You have exceeded the thermodynamic solubility limit of the compound in aqueous buffer.[1] Unlike Clenbuterol HCl, which has higher water solubility, the 4-hydroxycyclohexyl group in Clencyclohexerol increases the crystal lattice energy and lipophilicity of the molecule.[1]

-

Root Cause: The saturation point in pH 7.2 buffer is approximately 2 mg/mL (approx.[1][3] 5.6 mM).[1]

-

Solution: You must switch to a solvent-based stock method. Dissolve the compound in DMSO or Ethanol to generate a high-concentration stock (e.g., 10–20 mg/mL), then dilute into your aqueous buffer.[1]

Q: I heated the water to 50°C and it dissolved, but it precipitated upon cooling to room temperature. Can I use it warm? A: No. This creates a supersaturated solution that is thermodynamically unstable.[1] Using a supersaturated solution introduces experimental variability; the compound may precipitate unpredictably upon contact with cooler cell culture media or inside microfluidic tubing, leading to inconsistent dosing.[1]

-

Corrective Action: Re-dissolve in an organic cosolvent (DMSO) where the solubility is naturally higher at room temperature.[1]

Category B: Stability & Precipitation in Media

Q: My DMSO stock is clear, but when I dilute it 1:1000 into DMEM media, I see turbidity. A: This is likely "solvent shock" or local precipitation, though rare at 1:1000.[1]

-